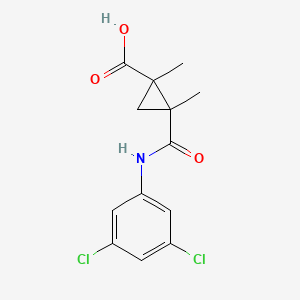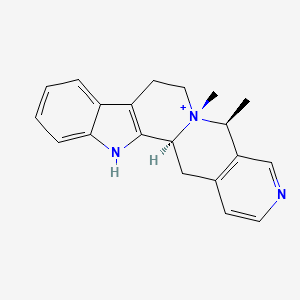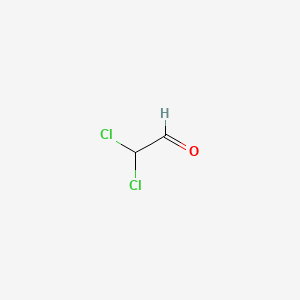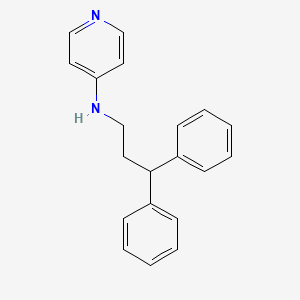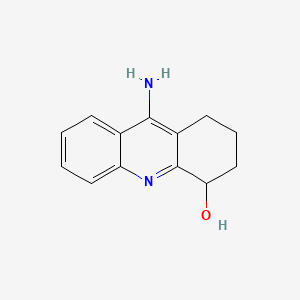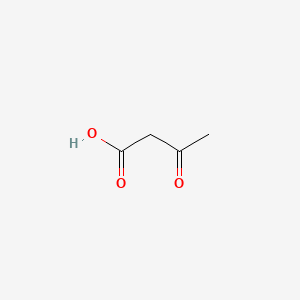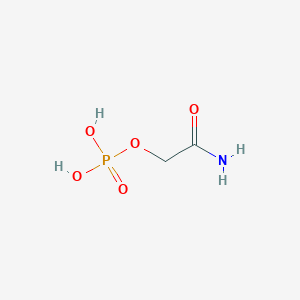
Halquinol
Übersicht
Beschreibung
Halquinol is an antimicrobial compound that belongs to the group of hydroxyl-quinolines . It is used in poultry and swine to depress the activity of the gastrointestinal tract, thereby enhancing digestion and absorption of nutrients . Halquinol is also known as an antibacterial drug .
Synthesis Analysis
Halquinol is a mixture of quinoline derivatives that contains 5,7-dichloro-8-hydroxyquinoline (5,7-DCHQ) at 57–74% w/w, 5-chloro-8-hydroxyquinoline (5-CHQ) at 23–40% w/w, and 7-chloro-8-quinoline (7-CHQ) at 0–4% w/w .Molecular Structure Analysis
The molecular formulas of the three constituent molecules of halquinol are: 5,7-dichloro-8-hydroxy quinoline: C9H5Cl2NO, 5-chloro-8-hydroxy quinoline and 7-chloro-8-hydroxy quinoline: C9H6ClNO .Chemical Reactions Analysis
Halquinol is composed of a mixture of chlorinated products of quinolin-8-ol. Chlorinating quinolin-8-ol yields a mixture, generically called halquinol .Wissenschaftliche Forschungsanwendungen
Veterinary Medicine
Halquinol is widely used in the veterinary field, particularly in the poultry and swine industry . It serves as a growth promoter agent and is preferred over other antibiotics due to its stable effectiveness over time, as reflected by its current MIC of 4 μg/mL against both Escherichia coli and Salmonella gallinarum .
Food Safety
The European Food Safety Authority (EFSA) has conducted a review of the Maximum Residue Limits (MRLs) for halquinol in pig tissues . This review was carried out to assess any food safety concerns about the MRLs recommended by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
Toxicology
The toxicology of halquinol has been studied extensively. The EFSA has reviewed the toxicology of halquinol as described by JECFA . This includes an evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) of halquinol .
Health-Based Guidance Values
Health-based guidance values for halquinol, such as the Acceptable Daily Intake (ADI), Acute Reference Dose (ARfD), Microbiological ADI (mADI), and microbiological ARfD, have been set by JECFA . The EFSA has provided comments on these values .
Residue Analysis
A method has been established for the quantification of residues of halquinol and its metabolites in livestock and fishery products using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) . This method can accurately and precisely screen for and quantify halquinol and its metabolites in these products .
Antimicrobial Resistance
In the context of increasing global antimicrobial resistance, halquinol stands out due to its stable effectiveness over time . This makes it a viable growth promoter agent compared to other antibiotics in the poultry and swine industry .
Wirkmechanismus
Target of Action
Halquinol is a broad-spectrum antimicrobial agent . It primarily targets the respiratory enzymes in the cytoplasmic membrane of various organisms, including bacteria, fungal cells, and protozoa . These enzymes play a crucial role in the energy production of these organisms.
Mode of Action
Halquinol interacts with its targets by combining with the prosthetic metallic group of the respiratory enzymes in the cytoplasmic membrane of bacteria . This interaction inhibits the respiration process, thereby leading to the destruction of the bacteria . Additionally, halquinol has a mechanism to slow peristalsis in the gut, thus helping to increase the absorption of nutrients from the gut .
Biochemical Pathways
It is known that halquinol disrupts the energy production of target organisms by inhibiting their respiratory enzymes . This disruption affects the survival and proliferation of these organisms, leading to their eventual destruction .
Pharmacokinetics
Halquinol is orally administered at a feed inclusion rate of 60-600 mg/kg (corresponding to around 2.4-24 mg/kg bw in swine), for up to 15 consecutive days It is known that halquinol works in the gastrointestinal (gi) tract .
Result of Action
The action of halquinol results in several molecular and cellular effects. It modulates gut morphology, improves ileal digestibility, maintains the intestinal population of Lactobacillus, and reduces pathogenic bacteria such as Staphylococcus aureus, Salmonella, Escherichia coli, and Clostridium spp . These effects contribute to improved growth performance in animals .
Action Environment
The efficacy and stability of halquinol can be influenced by various environmental factors. For instance, the compound’s antimicrobial action can be affected by the microbial load in the animal’s gut . Additionally, the compound’s action can be influenced by the animal’s diet and overall health status.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloroquinolin-8-ol;7-chloroquinolin-8-ol;5,7-dichloroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO.2C9H6ClNO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8;10-7-3-4-8(12)9-6(7)2-1-5-11-9;10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-4,13H;2*1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQBENAYFZFNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)O)N=C1.C1=CC2=C(C=CC(=C2N=C1)O)Cl.C1=CC2=C(C(=C(C=C2Cl)Cl)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230490 | |
| Record name | Halquinols | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Halquinols | |
CAS RN |
8067-69-4 | |
| Record name | Halquinols [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008067694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halquinols | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90230490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of halquinol?
A1: While the exact mechanism of action remains to be fully elucidated, research suggests that halquinol exhibits a non-specific depression of tone and motility in isolated intestinal smooth muscle. This effect is also observed in the intestines of intact animals []. These properties are believed to contribute to its therapeutic benefits.
Q2: What is the chemical composition of halquinol?
A2: Halquinol is not a single compound but a mixture obtained by chlorinating 8-hydroxyquinoline. It consists of three main components: 5,7-dichloroquinolin-8-ol (57-74%), 5-chloroquinolin-8-ol (23-40%), and 7-chloroquinolin-8-ol (up to 4%) [][12].
Q3: Are there analytical methods to differentiate and quantify the individual components of halquinol?
A3: Yes, techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) have been successfully employed to identify and quantify the individual components of halquinol in bulk drug powders and pharmaceutical formulations [][13].
Q4: What are the primary applications of halquinol?
A4: Halquinol has been traditionally utilized in animal husbandry, particularly in poultry and swine rearing, for its antimicrobial properties to combat microbial infections and potentially promote growth [].
Q5: Has halquinol been investigated for its effectiveness against bacterial infections in fish?
A5: Yes, studies have explored the addition of halquinol to artificial feed for its potential to control bacterial infections in fish, particularly in baung (Mystus nemurus) seed [].
Q6: What challenges are associated with the formulation of halquinol?
A6: Halquinol's low solubility in water presents challenges in its formulation and can potentially impact its bioavailability [].
Q7: Are there strategies to improve halquinol's stability or solubility?
A7: Research suggests that incorporating halquinol into a cream or Plastibase formulation can enhance its stability for topical applications [].
Q8: What is known about the toxicity of halquinol?
A8: Studies in rats indicate that halquinol, at higher doses, can exhibit hepatotoxic and nephrotoxic effects. These effects are dose-dependent and were observed after 28 days of oral administration [].
Q9: Does halquinol leave residues in animal products?
A9: Yes, a study in Catla catla (a fish species) found that halquinol residues were detectable in tissues after 7 days of treatment []. This highlights the importance of withdrawal periods to ensure food safety.
Q10: Are there potential alternatives to halquinol for growth promotion in livestock?
A10: Yes, research is actively exploring various alternatives, including probiotics, prebiotics, organic acids, and phytogenic feed additives [][18][22][28]. These alternatives aim to achieve similar growth-promoting effects while minimizing the potential risks associated with antimicrobial resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



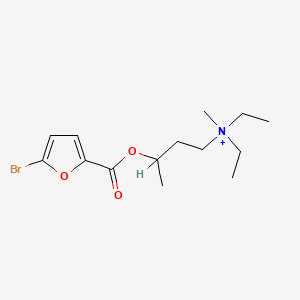
![2-[1-(Diaminomethylidenehydrazinylidene)butan-2-ylideneamino]guanidine](/img/structure/B1201454.png)

